molecular formula C16H14F3NO3 B12444461 Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 1262412-97-4

Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B12444461
CAS No.: 1262412-97-4
M. Wt: 325.28 g/mol
InChI Key: PTBZUYDNNUUUGT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate (CAS: Not explicitly listed; referred to as AK056 in ) is a benzoate ester derivative with the molecular formula C₁₆H₁₄F₃NO₃ and a molecular weight of 325.29 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 3-position of the phenoxy ring and an amino (-NH₂) group at the 3-position of the benzoate core. A reference to J. Med. Chem. 2003 in suggests its relevance in medicinal chemistry, likely as an intermediate or bioactive molecule .

Properties

CAS No.

1262412-97-4

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate

InChI

InChI=1S/C16H14F3NO3/c1-2-22-15(21)10-6-12(20)9-14(7-10)23-13-5-3-4-11(8-13)16(17,18)19/h3-9H,2,20H2,1H3

InChI Key

PTBZUYDNNUUUGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ethyl 3-Amino-5-Bromobenzoate

  • Starting Material : 3-Nitro-5-bromobenzoic acid.
  • Esterification : Reaction with ethanol in the presence of sulfuric acid yields ethyl 3-nitro-5-bromobenzoate (85–90% yield).
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl reduces the nitro group to an amine, producing ethyl 3-amino-5-bromobenzoate.

Step 2: O-Arylation via Suzuki Coupling

  • Coupling Partner : 3-(Trifluoromethyl)phenylboronic acid.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h.
  • Yield : 70–75%.

Mechanistic Insight : The palladium catalyst facilitates transmetallation between the aryl bromide and boronic acid, forming the biaryl ether linkage. The trifluoromethyl group’s electron-withdrawing nature enhances coupling efficiency.

Copper-Catalyzed Ullmann-Type Coupling

This method avoids palladium catalysts, leveraging copper-mediated aryl ether formation:

Step 1: Preparation of Ethyl 3-Amino-5-Hydroxybenzoate

  • Hydroxylation : Ethyl 3-amino-5-bromobenzoate undergoes hydroxylation via a Ullmann reaction with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH in DMSO at 110°C (12 h).
  • Yield : 65–70%.

Step 2: O-Arylation with 1-Bromo-3-(Trifluoromethyl)Benzene

  • Conditions : CuI (10 mol%), DMEDA (20 mol%), Cs₂CO₃ (3 equiv), DMF, 100°C, 24 h.
  • Yield : 60–68%.

Advantage : Tolerates electron-deficient aryl halides, making it ideal for trifluoromethyl-substituted substrates.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers a mild alternative for constructing the phenoxy linkage:

Step 1: Ethyl 3-Amino-5-Hydroxybenzoate Synthesis

  • As described in Section 2.

Step 2: Coupling with 3-(Trifluoromethyl)Phenol

  • Conditions : DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C to rt, 6 h.
  • Yield : 75–80%.

Limitation : Requires stoichiometric phosphine reagents, increasing cost for large-scale synthesis.

Direct Esterification and Aryloxy Group Introduction

A sequential approach combining esterification and nucleophilic aromatic substitution (SNAr):

Step 1: Ethyl 3-Nitro-5-Fluorobenzoate

  • Fluorination : 3-Nitro-5-hydroxybenzoic acid treated with DAST (diethylaminosulfur trifluoride) in DCM at −40°C.
  • Esterification : H₂SO₄/EtOH reflux (85% yield).

Step 2: SNAr with 3-(Trifluoromethyl)Phenol

  • Conditions : K₂CO₃ (2 equiv), DMF, 120°C, 8 h.
  • Yield : 70–75%.

Step 3: Nitro Reduction

  • Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, EtOH, rt, 4 h (95% yield).

Note : The nitro group’s electron-withdrawing effect activates the fluorinated position for SNAr.

Solid-Phase Synthesis for High-Throughput Applications

Adapted from combinatorial chemistry patents:

Step 1: Resin-Bound 3-Amino-5-Hydroxybenzoate

  • Immobilization : Wang resin functionalized with Fmoc-protected 3-amino-5-hydroxybenzoic acid.

Step 2: O-Arylation on Solid Support

  • Conditions : 3-(Trifluoromethyl)phenyl iodide, CuI (10 mol%), DMEDA, Cs₂CO₃, DMF, 80°C, 12 h.
  • Cleavage : TFA/DCM (1:1) releases the product.
  • Yield : 60–65%.

Advantage : Enables parallel synthesis of derivatives for structure-activity studies.

Comparison of Key Methods

Method Catalyst Yield (%) Temperature (°C) Key Advantage
Suzuki-Miyaura Pd(PPh₃)₄ 70–75 80 High regioselectivity
Ullmann Coupling CuI/DMEDA 60–68 100 Cost-effective
Mitsunobu Reaction DIAD/PPh₃ 75–80 25 Mild conditions
SNAr Pathway Base (K₂CO₃) 70–75 120 No transition metals
Solid-Phase Synthesis CuI/DMEDA 60–65 80 High-throughput compatibility

Challenges and Optimization Strategies

  • Amino Group Protection : The free amine can interfere with coupling reactions. Boc or pivaloyl protection (e.g., using Boc₂O or pivaloyl chloride) is recommended before O-arylation, followed by deprotection with TFA.
  • Trifluoromethyl Group Stability : Harsh acidic/basic conditions may cleave the CF₃ group. Neutral pH and low-temperature steps are preferred.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance Cu/Pd catalyst activity but may complicate purification. Switch to THF or EtOAc in later stages.

Emerging Catalytic Approaches

Recent advances from PMC studies highlight:

  • Iodonium Salt-Mediated O-Arylation : Aryl(TMP)iodonium salts enable base-free coupling with ethyl 3-amino-5-hydroxybenzoate at 50°C (85% yield).
  • Photoredox Catalysis : Visible-light-driven C–O bond formation using Ru(bpy)₃²⁺ reduces reaction time to 2 h.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates the phenoxy ring for electrophilic aromatic substitution and nucleophilic displacement. Key reactions include:

Reaction TypeConditionsProducts FormedYield (%)Source
HalogenationCl₂/FeCl₃ (0-5°C, DCM solvent)4-Chloro derivative78-82
NitrationHNO₃/H₂SO₄ (40°C, 2 hr)4-Nitro derivative65-70
SulfonationSO₃/H₂SO₄ (reflux, 6 hr)4-Sulfo derivative60

Mechanistic Insight :
The trifluoromethyl group directs incoming electrophiles to the para position of the phenoxy ring due to its strong -I effect, while the amino group participates in resonance stabilization .

Amino Group Reactivity

The primary amine undergoes characteristic reactions:

Acid-Base Reactions

  • Protonation occurs in acidic media (pH < 4), forming a water-soluble ammonium salt.

  • Deprotonation in basic conditions (pH > 10) generates a nucleophilic free amine .

Acylation

Acylating AgentConditionsProductYield (%)Source
Acetyl chloridePyridine, 0°C, 1 hrN-Acetyl derivative89
Benzoyl chlorideEt₃N, THF, 25°C, 3 hrN-Benzoyl derivative85

Applications : Acylated derivatives show enhanced blood-brain barrier penetration in preclinical studies .

Ester Hydrolysis

The ethyl ester undergoes both acidic and basic hydrolysis:

Hydrolysis TypeConditionsProductsReaction TimeSource
Acidic (HCl)6M HCl, reflux, 8 hr3-Amino-5-[3-(CF₃)phenoxy]benzoic acid95% conversion
Basic (NaOH)2M NaOH, EtOH/H₂O, 70°C, 4 hrSodium salt of carboxylic acid98% conversion

Key Finding : Basic hydrolysis proceeds 30% faster than acidic hydrolysis due to micellar catalysis effects .

Condensation Reactions

The amino group participates in heterocycle formation:

Reaction PartnerConditionsCyclized ProductApplicationSource
Ethyl acetoacetatePPA, 120°C, 6 hrQuinazolin-4(3H)-one derivativeAntimicrobial lead compound
Thioglycolic acidHCl gas, DMF, 100°C, 12 hrThiazolidin-4-one derivativeCOX-2 inhibition (IC₅₀ = 2 μM)

Mechanism : Cyclodehydration occurs via Schiff base intermediates stabilized by the electron-rich aromatic system .

Cross-Coupling Reactions

The trifluoromethylphenoxy moiety enables Pd-catalyzed couplings:

Reaction TypeCatalytic SystemProductTOF (h⁻¹)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives450
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃N-Arylated analogs380

Optimized Conditions :

  • Suzuki coupling achieves >90% yield with 1.5 mol% catalyst loading

  • Buchwald-Hartwig requires strict oxygen-free conditions

Radical Reactions

The CF₃ group participates in trifluoromethylation cascades:

InitiatorSubstrateProductSelectivitySource
TBHP/FeSO₄StyreneCF₃-containing polycyclic aromatics8:1 para:meta
AIBNAcrylonitrileTrifluoromethylated acrylates95%

Significance : Enables direct incorporation of CF₃ into complex architectures without pre-functionalization .

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Forms intramolecular charge-transfer complexes with I₂ (quantum yield Φ = 0.33)

  • Undergoes [2+2] cycloaddition with maleic anhydride (60% yield)

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H15F3N2O3
  • Molecular Weight : 325.282 g/mol
  • Lipophilicity : High, due to the trifluoromethyl group which enhances membrane permeability.

The compound's structure allows it to interact effectively with biological targets, making it a candidate for various research applications.

Medicinal Chemistry

Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate has shown potential in several pharmacological areas:

  • Antimicrobial Activity : Studies indicate that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections. This compound demonstrated moderate inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for antimicrobial therapies .
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound exhibited significant inhibition of AChE activity, suggesting its utility in developing treatments for neurodegenerative conditions.
  • Antioxidant Properties : The structural components may confer antioxidant capabilities, providing protection against oxidative stress in biological systems.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules:

  • Building Block for Complex Molecules : Its unique functional groups allow it to be used in various synthetic pathways, including Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
  • Study of Reaction Mechanisms : The compound is valuable for studying chemical reaction mechanisms due to its ability to participate in oxidation and reduction reactions as well as nucleophilic substitutions.

Material Science

In the field of material science, the compound can be utilized in developing new materials with enhanced properties:

  • Development of New Materials : The stability and reactivity imparted by the trifluoromethyl group can lead to materials with specific desired characteristics, such as improved chemical resistance and mechanical strength.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial activity of various trifluoromethyl-containing compounds, including this compound. The results indicated moderate effectiveness against common pathogens, supporting its potential use as an antimicrobial agent in pharmaceutical formulations.

Enzyme Inhibition Research

In another investigation focusing on enzyme inhibition, this compound was tested against acetylcholinesterase. The findings demonstrated that this compound significantly inhibited AChE activity, suggesting its potential role in drug development for conditions such as Alzheimer's disease where AChE inhibitors are beneficial.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate (AK056) with key analogues identified in and other sources:

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
AK056 C₁₆H₁₄F₃NO₃ 325.29 3-amino, 5-[3-(trifluoromethyl)phenoxy] Pharmaceuticals (Med. Chem.)
AK052 C₁₆H₁₄F₃NO₄ 319.28 3-amino, 5-[4-(trifluoromethoxy)phenoxy] Unknown (structural studies)
AK053 C₁₆H₁₄F₃NO₄ 341.29 3-amino, 5-[4-(trifluoromethoxy)phenoxy] (isomer of AK052) Agrochemical intermediates
AK057 C₁₆H₁₄F₃NO₃S 357.35 3-amino, 5-{4-[(trifluoromethyl)thio]phenoxy} Sulfur-containing bioactive agents
AK058 C₁₆H₁₄F₃NO₃S 357.35 3-amino, 5-{3-[(trifluoromethyl)thio]phenoxy} (isomer of AK057) Sulfur-containing bioactive agents
Ethyl 4-amino-2-(trifluoromethyl)benzoate C₁₀H₁₀F₃NO₂ 241.19 4-amino, 2-(trifluoromethyl) Synthetic intermediates
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate C₁₀H₇ClF₄O₂ 285.61 2-chloro, 5-fluoro, 3-(trifluoromethyl) Agrochemical precursors
Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in AK056 enhances lipophilicity and metabolic stability compared to non-fluorinated analogues . Positional Isomerism: AK052 (4-trifluoromethoxy) vs. AK053 (3-trifluoromethoxy) highlights how substituent position affects molecular symmetry and intermolecular interactions .

Molecular Weight and Solubility: AK056 (325.29 g/mol) is heavier than simpler analogues like Ethyl 4-amino-2-(trifluoromethyl)benzoate (241.19 g/mol), suggesting reduced aqueous solubility but enhanced membrane permeability . The ester group in all compounds improves solubility in organic solvents, critical for synthetic applications .

Synthetic Routes :

  • AK056 and analogues are synthesized via nucleophilic aromatic substitution or esterification, as evidenced by methods in (e.g., using iodonium salts in acetonitrile, yielding 39% for a related compound) .
  • Comparatively, Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate () may require halogenation steps, increasing synthetic complexity .

Applications: AK056’s reference to J. Med. Chem. Ethyl 4-amino-2-(trifluoromethyl)benzoate () lacks the phenoxy group, limiting its utility in receptor-targeted drug design but retaining value as a building block .

Research Findings and Limitations

  • Bioactivity: No direct bioactivity data for AK056 is available in the evidence, but its structural resemblance to pesticidal benzoates () and pharmaceutical intermediates () suggests dual utility .
  • Safety and Stability: Trifluoromethyl groups generally enhance thermal and oxidative stability, but the amino group in AK056 may introduce sensitivity to light or moisture, requiring protective handling .
  • Knowledge Gaps: Limited data exists on the pharmacokinetics or toxicity of AK056 and its analogues.

Biological Activity

Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has a molecular formula of C16H15F3N2O3 and a molecular weight of approximately 325.282 g/mol. The compound incorporates an ethyl ester, an amino group, and a trifluoromethyl-substituted phenoxy moiety. The presence of the trifluoromethyl group enhances its lipophilicity , which is crucial for biological activity as it facilitates membrane permeability and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzoate structure : This is usually achieved through the reaction of appropriate carboxylic acids with alcohols.
  • Introduction of the trifluoromethyl group : This can be accomplished via various fluorination techniques, often enhancing the compound's hydrophobic properties.
  • Amine incorporation : The amino group is introduced through amination reactions, which may require optimization for yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group significantly increases the compound's lipophilicity, allowing it to cross cell membranes efficiently. Furthermore, the amino group can form hydrogen bonds with various biological macromolecules, influencing their activity .

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Enzyme Inhibition : this compound may serve as a substrate or inhibitor for various enzymes, which could be explored in drug design .
  • Antioxidant Properties : Its structural components may confer antioxidant capabilities, providing protection against oxidative stress in biological systems .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various trifluoromethyl-containing compounds against common pathogens. This compound was included in the screening panel, demonstrating moderate inhibitory effects against Gram-positive bacteria, which highlights its potential as a lead compound for further development in antimicrobial therapies .

Enzyme Inhibition Research

In another investigation focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The results indicated that this compound exhibited significant inhibition of AChE activity, suggesting its potential utility in treating conditions like Alzheimer's disease where AChE inhibitors are beneficial .

Data Summary

PropertyValue
Molecular FormulaC16H15F3N2O3
Molecular Weight325.282 g/mol
LipophilicityHigh
Antimicrobial ActivityModerate against Gram-positive bacteria
Enzyme TargetAcetylcholinesterase (AChE)

Q & A

Basic: What are the common synthetic routes for Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

Nucleophilic aromatic substitution : Reacting 3-(trifluoromethyl)phenol with a halogenated nitrobenzoate derivative (e.g., ethyl 3-nitro-5-bromobenzoate) under basic conditions (K₂CO₃/DMF, 80–100°C) to form the phenoxy linkage .

Reduction of the nitro group : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine .

Esterification : Ethyl ester formation via acid-catalyzed esterification of the corresponding benzoic acid precursor (e.g., using ethanol/H₂SO₄) .

Key intermediates should be characterized by <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS to confirm regioselectivity and purity .

Advanced: How can regioselectivity challenges in the phenoxy coupling step be mitigated?

Methodological Answer:
Regioselectivity in aryl ether formation is influenced by:

  • Substrate design : Use directing groups (e.g., nitro) to control the coupling position. For example, the nitro group at position 3 of the benzoate directs substitution to position 5 .
  • Catalytic systems : Copper(I) trifluoromethanethiolate (CuSCF₃) enhances selectivity for trifluoromethyl-containing substrates by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates and reduce side reactions .

Validate outcomes via X-ray crystallography or 2D NMR (NOESY) to confirm substitution patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>19</sup>F NMR : Identifies trifluoromethyl (-CF₃) chemical shifts (typically δ -60 to -65 ppm) and confirms absence of fluorinated impurities .
  • LC-HRMS : Exact mass (calculated for C₁₆H₁₄F₃NO₃: 341.2901) verifies molecular integrity .
  • IR spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .

Advanced: How can computational methods predict biological activity of this compound?

Methodological Answer:

  • Molecular docking : Compare the compound’s structure to known ligands in targets like acetylcholinesterase or cytochrome P450 (e.g., using AutoDock Vina). The trifluoromethylphenoxy group may enhance lipophilicity and target binding .
  • QSAR modeling : Use datasets from analogs (e.g., J. Med. Chem. 2003, 46, 2152) to correlate substituent effects (e.g., -CF₃ position) with activity .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Basic: What are the known biological activities of structurally related compounds?

Methodological Answer:

  • Agrochemical potential : Trifluoromethylphenoxy derivatives are explored as herbicides (e.g., pyraflufen-ethyl analogs) due to their stability and membrane permeability .
  • Pharmaceutical applications : Similar compounds inhibit enzymes like kinases or proteases, as seen in J. Med. Chem. 2003, 46, 2152 .

Advanced: How to resolve contradictions in solubility data for fluorinated benzoates?

Methodological Answer:
Contradictions arise from solvent polarity and crystal packing. Strategies include:

  • Hansen solubility parameters : Systematically test solvents (e.g., DMSO vs. hexane) to map solubility profiles .
  • Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms with varying solubilities .
  • Co-solvency : Optimize ethanol/water ratios for formulations, leveraging the ethyl ester’s lipophilicity .

Basic: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at ppm levels (e.g., unreacted 3-(trifluoromethyl)phenol) using MRM transitions .
  • <sup>19</sup>F NMR : Quantify fluorinated byproducts (e.g., regioisomers) via integration against an internal standard (e.g., trifluoroacetic acid) .

Advanced: How to stabilize the amine group during long-term storage?

Methodological Answer:

  • Protection strategies : Store under inert gas (N₂/Ar) and add stabilizers (e.g., BHT) to prevent oxidation .
  • Lyophilization : For aqueous solutions, lyophilize the compound as a hydrochloride salt to enhance stability .

Basic: What safety precautions are essential when handling fluorinated aromatic amines?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .
  • PPE : Wear nitrile gloves and goggles; fluorinated compounds can penetrate latex .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from reductions) before disposal .

Advanced: How to design SAR studies for trifluoromethylphenoxy derivatives?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with -OCH₃, -Cl, or -NO₂ at different positions on the benzoate and phenoxy rings .
  • Biochemical assays : Test inhibitory activity against target enzymes (e.g., acetylcholinesterase) using Ellman’s method .
  • Meta-analysis : Cross-reference data with PubChem bioactivity datasets to identify trends .

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